molecular formula C18H14ClNO3 B8481888 7-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one CAS No. 861841-98-7

7-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one

Cat. No. B8481888
M. Wt: 327.8 g/mol
InChI Key: QLECKSBGGUBKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429583B2

Procedure details

7.0 g (23.9 mmol) 5-acetyl-7-benzyloxy-1H-quinolin-2-one and 19.0 g (54.6 mmol) benzyltrimethylammonium dichloriodate are stirred in 43 mL acetic acid, 7 mL water and 147 mL dichloroethane at 65° C. After 4.5 hours the raction is stopped by the addition of 400 mL sodium carbonate solution and 50 mL 5% sodium sulphite solution. The insoluble constituents are suction filtered, washed with water and dried.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:22])[NH:9]2)(=[O:3])[CH3:2].I([Cl:26])(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1.ClC(Cl)C.C(=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C.O>[CH2:15]([O:14][C:12]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:22])[NH:9]2)=[C:4]([C:1](=[O:3])[CH2:2][Cl:26])[CH:13]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CC(NC2=CC(=C1)OCC1=CC=CC=C1)=O
Name
Quantity
19 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
43 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
147 mL
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 65° C
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C=CC(NC2=C1)=O)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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